molecular formula C14H12ClN5O2S2 B4117515 N-(4-chlorophenyl)-N'-(4-nitrophenyl)-1,2-hydrazinedicarbothioamide

N-(4-chlorophenyl)-N'-(4-nitrophenyl)-1,2-hydrazinedicarbothioamide

Cat. No. B4117515
M. Wt: 381.9 g/mol
InChI Key: VOLULTJZXZPKKH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-(4-nitrophenyl)-1,2-hydrazinedicarbothioamide, also known as 'thiosemicarbazone', is a class of organic compounds that have been widely studied for their medicinal properties. Thiosemicarbazone derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antitumor, and antimalarial activities.

Mechanism of Action

The mechanism of action of thiosemicarbazone derivatives is complex and varies depending on the specific compound and biological target. Thiosemicarbazone derivatives have been shown to interact with various cellular targets, including DNA, RNA, and proteins. Some thiosemicarbazone derivatives have been found to inhibit ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. Others have been shown to inhibit topoisomerase II, an enzyme that is involved in DNA replication and transcription. Thiosemicarbazone derivatives have also been found to disrupt mitochondrial function and induce oxidative stress, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Thiosemicarbazone derivatives have been found to exhibit a range of biochemical and physiological effects. In cancer cells, thiosemicarbazone derivatives have been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy. Thiosemicarbazone derivatives have also been found to inhibit viral replication and reduce viral load in infected cells. In bacterial and parasitic infections, thiosemicarbazone derivatives have been found to inhibit growth and replication of the pathogen.

Advantages and Limitations for Lab Experiments

Thiosemicarbazone derivatives offer several advantages for lab experiments. They are relatively easy to synthesize and can be modified to target specific biological pathways. Thiosemicarbazone derivatives have also been found to exhibit low toxicity in normal cells, making them attractive candidates for cancer therapy. However, thiosemicarbazone derivatives can be unstable and prone to degradation, making them difficult to work with in certain experimental conditions.

Future Directions

Thiosemicarbazone derivatives offer a promising avenue for the development of new therapeutics for cancer, viral infections, and other diseases. Future research should focus on optimizing the synthesis and stability of thiosemicarbazone derivatives, as well as elucidating their mechanisms of action and biological targets. In addition, further studies are needed to evaluate the efficacy and safety of thiosemicarbazone derivatives in preclinical and clinical trials.

Scientific Research Applications

Thiosemicarbazone derivatives have been extensively studied for their potential as anticancer agents. Studies have shown that thiosemicarbazone derivatives can induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. Thiosemicarbazone derivatives have also been investigated for their antiviral activity, particularly against HIV and hepatitis C virus. In addition, thiosemicarbazone derivatives have been found to exhibit antibacterial and antimalarial activities.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[(4-nitrophenyl)carbamothioylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2S2/c15-9-1-3-10(4-2-9)16-13(23)18-19-14(24)17-11-5-7-12(8-6-11)20(21)22/h1-8H,(H2,16,18,23)(H2,17,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLULTJZXZPKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NNC(=S)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N'-(4-nitrophenyl)hydrazine-1,2-dicarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-N'-(4-nitrophenyl)-1,2-hydrazinedicarbothioamide
Reactant of Route 2
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N-(4-chlorophenyl)-N'-(4-nitrophenyl)-1,2-hydrazinedicarbothioamide

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